Home > Products > Screening Compounds P90217 > diSPhMC-Asn-Pro-Val-PABC-MMAE
diSPhMC-Asn-Pro-Val-PABC-MMAE -

diSPhMC-Asn-Pro-Val-PABC-MMAE

Catalog Number: EVT-12523943
CAS Number:
Molecular Formula: C83H115N11O16S2
Molecular Weight: 1587.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of diSPhMC-Asn-Pro-Val-PABC-MMAE involves several key steps, primarily utilizing solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the assembly of the peptide backbone through stepwise addition of amino acids to a solid support. The use of a maleimide-based linker allows for site-specific conjugation to cysteine residues on antibodies via Michael addition reactions. This method provides a high degree of control over the conjugation process, ensuring that the resulting ADC maintains its structural integrity and functionality .

The technical details of this synthesis include:

  • Solid-Phase Peptide Synthesis: Employing Fmoc chemistry for deprotection and coupling.
  • Michael Addition: Facilitating the conjugation between the maleimide group and cysteine residues on antibodies.
  • Purification: High-performance liquid chromatography (HPLC) is utilized to isolate and purify the final product, ensuring high purity levels necessary for therapeutic applications .
Molecular Structure Analysis

The molecular formula of diSPhMC-Asn-Pro-Val-PABC-MMAE is C83H115N11O16S2C_{83}H_{115}N_{11}O_{16}S_{2}, with a molecular weight of 1587.00 g/mol. The structure features:

  • A disulfide bond that contributes to its stability.
  • A peptide sequence comprising four amino acids: asparagine, proline, valine, and a PABC linker.
  • The cytotoxic agent MMAE is attached at one end, designed for selective release within target cells.

This structural configuration is critical for its function as an ADC linker, allowing for the effective delivery of MMAE to cancerous tissues while minimizing off-target effects .

Chemical Reactions Analysis

diSPhMC-Asn-Pro-Val-PABC-MMAE undergoes several chemical reactions that are essential for its functionality:

  • Conjugation Reaction: The primary reaction involves the Michael addition between the maleimide group and thiol groups from cysteine residues in antibodies. This reaction is crucial for forming stable ADCs.
  • Cleavage Reactions: Once inside the target cell, MMAE is released through enzymatic cleavage facilitated by lysosomal enzymes such as cathepsin B. This cleavage is vital for activating the cytotoxic effects of MMAE against cancer cells .
Mechanism of Action

The mechanism of action for diSPhMC-Asn-Pro-Val-PABC-MMAE centers around its role in ADCs:

  1. Targeting: The ADC binds specifically to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Release: Inside the lysosome, cathepsin B cleaves the PABC linker, liberating MMAE.
  4. Cytotoxicity: MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in targeted cancer cells.

This mechanism highlights how diSPhMC-Asn-Pro-Val-PABC-MMAE enhances the therapeutic index of MMAE by ensuring its release occurs selectively in malignant tissues .

Physical and Chemical Properties Analysis

The physical properties of diSPhMC-Asn-Pro-Val-PABC-MMAE include:

  • Molecular Weight: 1587.00 g/mol
  • Molecular Formula: C83H115N11O16S2C_{83}H_{115}N_{11}O_{16}S_{2}
  • Density: Not available
  • Boiling Point & Melting Point: Not available

Chemical properties relevant to its function include its stability in human plasma and susceptibility to enzymatic cleavage by cathepsin B, which ensures effective drug release within cancerous cells while maintaining stability during circulation .

Applications

diSPhMC-Asn-Pro-Val-PABC-MMAE is primarily utilized in:

  • Antibody-Drug Conjugates Development: Its design facilitates targeted delivery systems that enhance therapeutic efficacy against various cancers.
  • Cancer Immunotherapy: By improving selectivity and reducing systemic toxicity, this compound plays a crucial role in advancing treatment strategies for malignancies .

Properties

Product Name

diSPhMC-Asn-Pro-Val-PABC-MMAE

IUPAC Name

[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[6-[2,5-dioxo-3,4-bis(phenylsulfanyl)pyrrol-1-yl]hexanoylamino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C83H115N11O16S2

Molecular Weight

1587.0 g/mol

InChI

InChI=1S/C83H115N11O16S2/c1-15-52(8)70(63(108-13)47-66(97)92-44-28-36-61(92)72(109-14)53(9)75(99)85-54(10)71(98)56-30-20-16-21-31-56)90(11)80(104)68(50(4)5)89-78(102)69(51(6)7)91(12)83(107)110-48-55-39-41-57(42-40-55)86-77(101)67(49(2)3)88-76(100)62-37-29-45-93(62)79(103)60(46-64(84)95)87-65(96)38-26-19-27-43-94-81(105)73(111-58-32-22-17-23-33-58)74(82(94)106)112-59-34-24-18-25-35-59/h16-18,20-25,30-35,39-42,49-54,60-63,67-72,98H,15,19,26-29,36-38,43-48H2,1-14H3,(H2,84,95)(H,85,99)(H,86,101)(H,87,96)(H,88,100)(H,89,102)/t52-,53+,54+,60-,61-,62-,63+,67-,68-,69-,70-,71+,72+/m0/s1

InChI Key

MADBCUVZKCPOGY-LQYUVZCHSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.